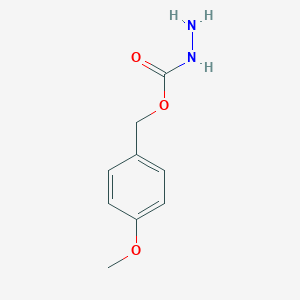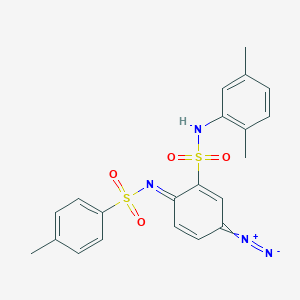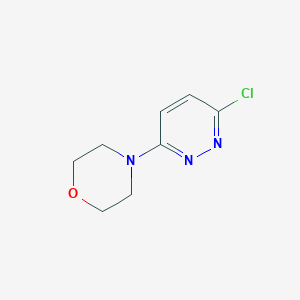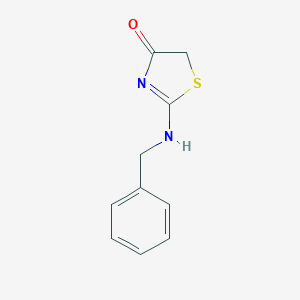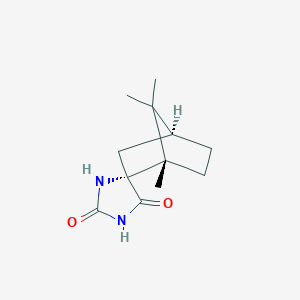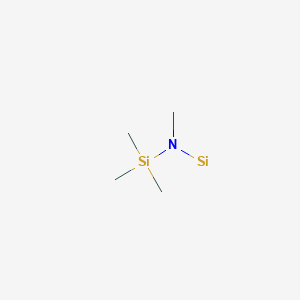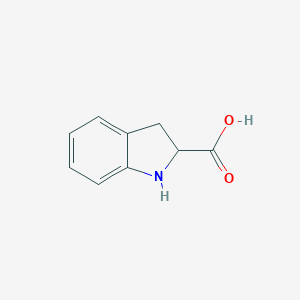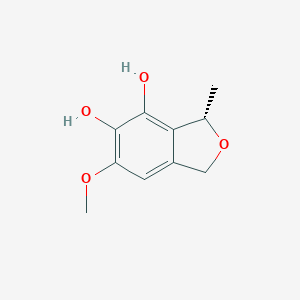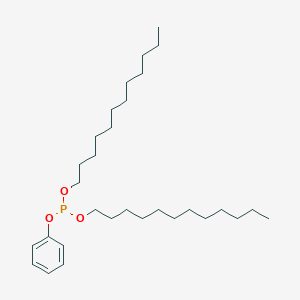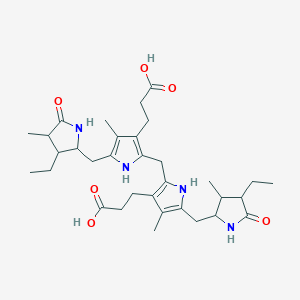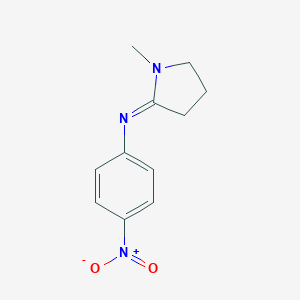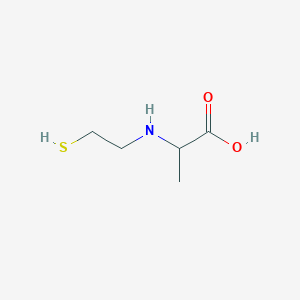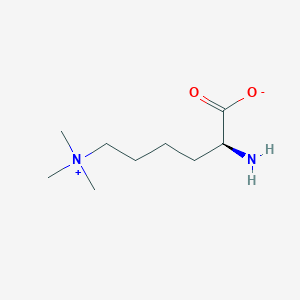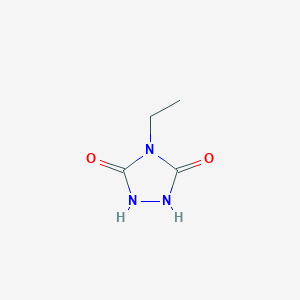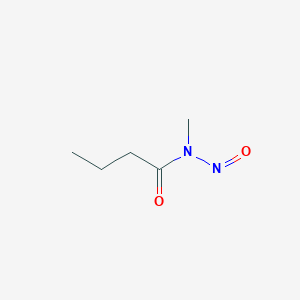
N-Methyl-N-nitrosobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-nitrosobutyramide (MNBA) is a synthetic compound that belongs to the nitrosamine family. It is a potent carcinogen and mutagen that has been widely used in scientific research to induce cancer in animal models. MNBA is known to cause DNA damage by alkylating DNA bases, leading to the formation of DNA adducts that can trigger mutations and cancer.
作用機序
N-Methyl-N-nitrosobutyramide exerts its carcinogenic and mutagenic effects by alkylating DNA bases, particularly guanine. The alkylation reaction leads to the formation of DNA adducts, which can cause DNA damage and trigger mutations. The DNA adducts can also interfere with DNA replication and transcription, leading to cell death or malignant transformation.
生化学的および生理学的効果
N-Methyl-N-nitrosobutyramide has been shown to induce tumors in various organs, including the liver, lung, and kidney. It also causes DNA damage and oxidative stress, leading to inflammation and tissue damage. N-Methyl-N-nitrosobutyramide exposure has been associated with increased levels of reactive oxygen species, lipid peroxidation, and DNA strand breaks.
実験室実験の利点と制限
N-Methyl-N-nitrosobutyramide is a potent carcinogen and mutagen that can induce tumors in animal models at low doses. It is a useful tool for studying the mechanisms of carcinogenesis and for evaluating the efficacy of potential anticancer agents. However, N-Methyl-N-nitrosobutyramide has several limitations for lab experiments. It is highly toxic and must be handled with extreme care. N-Methyl-N-nitrosobutyramide exposure can also cause DNA damage and oxidative stress in laboratory personnel, leading to potential health hazards.
将来の方向性
Future research on N-Methyl-N-nitrosobutyramide should focus on developing safer and more effective methods for studying carcinogenesis and evaluating anticancer agents. New techniques for detecting DNA adducts and monitoring DNA damage and repair should be developed to improve our understanding of the mechanisms of carcinogenesis. Additionally, new animal models for studying the effects of N-Methyl-N-nitrosobutyramide exposure on cancer development should be developed to better mimic human carcinogenesis. Finally, new strategies for preventing and treating N-Methyl-N-nitrosobutyramide-induced cancer should be explored, including the development of new anticancer agents and the use of dietary and lifestyle interventions.
合成法
N-Methyl-N-nitrosobutyramide can be synthesized by reacting N-methylbutyramide with nitrous acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate diazonium salt, which then decomposes to yield N-Methyl-N-nitrosobutyramide. The purity and yield of the product can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
N-Methyl-N-nitrosobutyramide has been widely used in scientific research to induce cancer in animal models. It is often used in conjunction with other carcinogens to study the mechanisms of carcinogenesis and to evaluate the efficacy of potential anticancer agents. N-Methyl-N-nitrosobutyramide has also been used to study the effects of DNA damage and repair on cancer development.
特性
CAS番号 |
16395-81-6 |
|---|---|
製品名 |
N-Methyl-N-nitrosobutyramide |
分子式 |
C5H10N2O2 |
分子量 |
130.15 g/mol |
IUPAC名 |
N-methyl-N-nitrosobutanamide |
InChI |
InChI=1S/C5H10N2O2/c1-3-4-5(8)7(2)6-9/h3-4H2,1-2H3 |
InChIキー |
XPQQMTYSKBRMIY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C)N=O |
正規SMILES |
CCCC(=O)N(C)N=O |
その他のCAS番号 |
16395-81-6 |
溶解性 |
0.03 M |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



